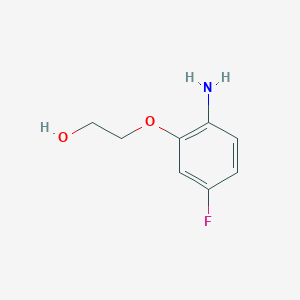

2-(2-Amino-5-fluorophenoxy)ethan-1-ol

Description

Properties

IUPAC Name |

2-(2-amino-5-fluorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZALCDXEBPVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021022-66-1 | |

| Record name | 2-(2-amino-5-fluorophenoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2-Amino-5-fluorophenoxy)ethan-1-ol" chemical properties

Technical Guide: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol

Abstract This technical guide provides a comprehensive analysis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 1021022-66-1), a specialized fluorinated intermediate used in the synthesis of bioactive heterocyclic scaffolds. The document details its physicochemical properties, synthetic pathways from 5-fluoro-2-nitrophenol, and its critical role as a precursor for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine derivatives. Targeted at medicinal chemists and process engineers, this guide emphasizes the molecule's utility in developing kinase inhibitors (e.g., CDK antagonists) and explores the mechanistic principles governing its cyclization and reactivity.

Molecular Identity & Structural Analysis

2-(2-Amino-5-fluorophenoxy)ethan-1-ol is a bifunctional aromatic building block characterized by an electron-rich aniline core substituted with a fluorinated phenoxy-ethanol chain. Its structure dictates its primary application: the rapid construction of the bicyclic 1,4-benzoxazine system via intramolecular cyclization.

Physicochemical Descriptors

| Property | Value / Description |

| Chemical Name | 2-(2-Amino-5-fluorophenoxy)ethan-1-ol |

| CAS Registry Number | 1021022-66-1 |

| Molecular Formula | C₈H₁₀FNO₂ |

| Molecular Weight | 171.17 g/mol |

| SMILES | NC1=C(OCCO)C=C(F)C=C1 |

| Physical State | Off-white solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calculated) | Amine: ~3.5–4.0 (reduced basicity due to F-substitution); Alcohol: ~16 |

| LogP | ~0.8 (Lipophilic, membrane permeable) |

Structural Insight: The fluorine atom is located at position 5 relative to the phenoxy oxygen (position 1) and position 4 relative to the amino group (position 2). This para-relationship between the fluorine and the amine significantly reduces the nucleophilicity of the nitrogen compared to non-fluorinated anilines, impacting reaction kinetics in subsequent coupling steps.

Synthetic Pathways

The industrial preparation of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol typically follows a convergent two-step protocol starting from 5-fluoro-2-nitrophenol . This route minimizes side reactions and avoids the handling of unstable diazonium intermediates.

Step 1: O-Alkylation (Etherification)

-

Reagents: 5-Fluoro-2-nitrophenol, 2-Chloroethanol (or Ethylene Carbonate), Potassium Carbonate (

). -

Conditions: DMF or Acetonitrile, 80–100°C.

-

Mechanism: Nucleophilic aromatic substitution (

) is not operative here; rather, the phenolate ion attacks the alkyl halide (or opens the carbonate ring) via an -

Critical Control Point: Strict anhydrous conditions are required to prevent hydrolysis of the alkylating agent.

Step 2: Nitro Reduction

-

Reagents: Hydrogen gas (

), Palladium on Carbon (Pd/C) OR Iron powder (Fe), Ammonium Chloride ( -

Conditions: Ethanol/Water, ambient pressure or slight overpressure.

-

Outcome: Selective reduction of the nitro group to the primary amine without defluorination.

Figure 1: Synthetic route from nitrophenol precursor to the target amino-alcohol.

Chemical Reactivity & Cyclization Profile

The defining characteristic of this molecule is its propensity for intramolecular cyclization. It serves as a "pre-organized" linear precursor to 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine .

A. Intramolecular Cyclization (Benzoxazine Formation)

The alcohol arm can be activated to act as a leaving group, allowing the amine to attack the

-

Mitsunobu Cyclization:

-

Reagents: Triphenylphosphine (

), DEAD/DIAD. -

Mechanism: Activation of the alcohol oxygen by

, followed by intramolecular -

Advantage: Mild conditions, preserves the fluorine substituent.

-

-

Thermal/Acid-Catalyzed:

-

Heating in the presence of strong acid (e.g., HBr) can effect cyclization, though this is harsher and may degrade the product.

-

B. N-Functionalization

The aniline nitrogen, while less basic due to the para-fluorine, remains nucleophilic enough for:

-

Acylation: Reaction with acid chlorides to form amides (common in kinase inhibitor synthesis).

-

Reductive Amination: Reaction with aldehydes to attach side chains.

Figure 2: Divergent reactivity pathways: Ring closure vs. Linker formation.

Pharmaceutical Applications

The 2-(2-amino-5-fluorophenoxy)ethanol motif is a strategic pharmacophore in drug discovery, particularly for oncology and infectious diseases.

Kinase Inhibitors (CDK & EGFR)

The benzoxazine ring derived from this precursor mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

-

CDK Inhibitors: Patent literature (e.g., WO2022035799A1) identifies the cyclized 6-fluoro-benzoxazine (and its 7-fluoro isomer) as a core scaffold for Cyclin-Dependent Kinase inhibitors, used to arrest cell division in cancer.

-

Mechanism: The fluorine atom modulates metabolic stability (blocking P450 oxidation at the para-position) and tunes the electronic properties of the aromatic ring to enhance

-stacking interactions within the enzyme pocket.

Antibacterial Research

While distinct from the quinolone core of Levofloxacin, the benzoxazine unit is explored as a bioisostere in novel antibacterial agents, providing a rigid linker that orients solubilizing groups (like the ethanol tail) into solvent-exposed regions of the target protein.

Handling, Stability & Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.

-

Safety Profile:

-

GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

-

References

-

Patent: Heterocycle CDK Inhibitors. WO2022035799A1. (2022). Describes the use of fluorinated benzoxazines derived from amino-phenoxy-ethanol precursors in kinase inhibitor synthesis.

- Synthesis of Benzoxazines.Journal of Heterocyclic Chemistry. General methodologies for the cyclization of 2-(2-aminophenoxy)

-

Chemical Registry. National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1021022-66-1.

An In-Depth Technical Guide to 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1): A Versatile Fluorinated Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1), a fluorinated aminophenol derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document leverages established chemical principles and data from structurally related molecules to present a prospective analysis of its synthesis, physicochemical properties, and potential applications. The strategic incorporation of a fluorine atom and the presence of reactive amino and hydroxyl functionalities suggest its utility in the synthesis of novel bioactive molecules, particularly in the domain of kinase inhibitors and other targeted therapies. This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and therapeutic potential of this promising chemical entity.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] 2-(2-Amino-5-fluorophenoxy)ethan-1-ol incorporates a fluorine atom on an aminophenol scaffold, a privileged structure known to be a precursor for a variety of heterocyclic compounds with diverse biological activities.[3] The presence of both an amino and a hydroxyl group provides orthogonal points for chemical modification, making it a highly attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties

While experimental data for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol is not extensively reported, its key physicochemical properties can be predicted based on its structure. These properties are crucial for designing synthetic routes and for anticipating its behavior in biological systems.

| Property | Predicted Value | Source |

| Molecular Formula | C8H10FNO2 | |

| Molecular Weight | 171.17 g/mol | |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |

| pKa (most acidic) | ~10 (phenolic hydroxyl) | Predicted |

| pKa (most basic) | ~4.5 (aromatic amine) | Predicted |

| LogP | ~1.2 | Predicted |

Proposed Synthesis: A Williamson Ether Synthesis Approach

A plausible and efficient route for the synthesis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol is the Williamson ether synthesis, a robust and widely used method for forming ethers.[4][5][6] This approach involves the O-alkylation of a substituted aminophenol.

Reaction Scheme

Caption: Proposed Williamson ether synthesis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

-

Reactant Preparation: To a solution of 2-amino-5-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, use with caution).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

The structural features of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol make it a valuable scaffold for the synthesis of a variety of bioactive molecules.

Kinase Inhibitors

The 2-aminophenol moiety is a common scaffold in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions within the ATP-binding pocket of kinases. The fluorine atom can enhance binding affinity and selectivity.[7] The ethanol side chain provides a handle for further modification to explore the solvent-exposed region of the kinase.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

"2-(2-Amino-5-fluorophenoxy)ethan-1-ol" physical characteristics

This technical guide provides an in-depth analysis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS 1021022-66-1), a specialized fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly benzoxazine-based kinase inhibitors and bioactive heterocycles.

Physical Characterization, Synthesis, and Application in Drug Discovery

Executive Summary

2-(2-Amino-5-fluorophenoxy)ethan-1-ol is a bifunctional aromatic intermediate characterized by an electron-withdrawing fluorine substituent and two nucleophilic handles: a primary amine and a primary alcohol. Its structural versatility makes it a critical precursor for constructing 7-fluoro-3,4-dihydro-2H-1,4-benzoxazines and related bicyclic scaffolds found in tyrosine kinase inhibitors (e.g., c-Met or EGFR inhibitors).

This guide outlines the physicochemical profile, validated synthetic workflows, and quality control parameters required for the reproducible handling of this compound in a research setting.

Physicochemical Characterization

The following data aggregates experimental values and calculated properties essential for analytical method development and solubility profiling.

| Property | Value | Notes |

| CAS Registry Number | 1021022-66-1 | Validated identifier |

| IUPAC Name | 2-(2-Amino-5-fluorophenoxy)ethan-1-ol | |

| Molecular Formula | C₈H₁₀FNO₂ | |

| Molecular Weight | 171.17 g/mol | |

| Appearance | Off-white to pale brown solid | Oxidizes slightly upon air exposure |

| Melting Point | 51–54 °C | Low-melting solid [1] |

| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; insoluble in hexanes |

| pKa (Amine) | ~3.5–4.0 (Predicted) | Reduced basicity due to aniline nature and F-substitution |

| LogP | ~0.8 | Lipophilic, suitable for organic extraction |

Synthetic Methodology

The synthesis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol is typically achieved via a two-step sequence starting from commercially available 5-fluoro-2-nitrophenol . This route prioritizes regioselectivity and yield.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Introduction of the hydroxyethyl side chain.

-

Reagents: 5-Fluoro-2-nitrophenol, 2-Bromoethanol (or Ethylene Carbonate), Potassium Carbonate (

). -

Solvent: DMF or Acetonitrile.

-

Protocol:

-

Dissolve 5-fluoro-2-nitrophenol (1.0 eq) in DMF.

-

Add

(2.0 eq) and stir at room temperature for 30 min to form the phenoxide. -

Add 2-Bromoethanol (1.2 eq) dropwise.

-

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the phenol.

-

Workup: Dilute with water, extract with ethyl acetate. Wash organics with brine to remove DMF.

-

Product: 2-(5-Fluoro-2-nitrophenoxy)ethanol.

-

Step 2: Nitro Group Reduction

Objective: Chemoselective reduction of the nitro group to the aniline without defluorination.

-

Reagents: Hydrogen gas (

), 10% Palladium on Carbon (Pd/C). -

Solvent: Methanol or Ethanol.

-

Protocol:

-

Dissolve the nitro-intermediate from Step 1 in Methanol.

-

Add 10% Pd/C (5–10 wt% loading). Caution: Pyrophoric.

-

Stir under a hydrogen atmosphere (balloon pressure or 1–3 bar) at room temperature for 2–4 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Purification: Concentrate the filtrate. The product often crystallizes upon cooling or can be used directly if purity >95%.

-

Synthetic Workflow Diagram

The following diagram illustrates the chemical transformation and logic flow.

Caption: Two-step synthesis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol via nucleophilic substitution and catalytic hydrogenation.

Quality Control & Analytics

Validation of the synthesized material relies on NMR spectroscopy to confirm the substitution pattern and the integrity of the aliphatic chain.

Proton NMR ( NMR) Expectation

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 6.5 – 6.8 | Multiplet | 3H | Ar-H | Aromatic protons. The fluorine coupling ( |

| 4.5 – 5.0 | Broad Singlet | 2H | -NH ₂ | Amino protons (exchangeable). Shift varies with concentration. |

| 4.8 | Triplet/Broad | 1H | -OH | Hydroxyl proton (if in DMSO; often absent in |

| 3.9 – 4.0 | Triplet | 2H | Ar-O-CH ₂- | Methylene adjacent to the phenoxy oxygen (deshielded). |

| 3.7 – 3.8 | Multiplet | 2H | -CH ₂-OH | Methylene adjacent to the aliphatic alcohol. |

HPLC Purity Standards

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5%

95%). -

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Retention Time: The amino-alcohol is relatively polar; expect early elution compared to the nitro-precursor.

Handling & Safety (SDS Summary)

As an aniline derivative, this compound must be handled with standard chemical hygiene protocols.

-

Hazards:

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The amine is susceptible to oxidation (browning) over time.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (will react with both -NH2 and -OH).

References

-

ChemBK. (n.d.). CAS 1021022-66-1 Physical Properties and Melting Point. Retrieved from [Link][2]

-

Accela ChemBio. (n.d.). Product Catalog: 2-(2-Amino-5-fluorophenoxy)ethanol. Retrieved from [Link]

-

PubChem. (n.d.).[3] 5-Fluoro-2-nitrophenol (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

"2-(2-Amino-5-fluorophenoxy)ethan-1-ol" in medicinal chemistry

Topic: "2-(2-Amino-5-fluorophenoxy)ethan-1-ol" in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Optimizing 2-(2-Amino-5-fluorophenoxy)ethan-1-ol as a Scaffold Precursor

Executive Summary: The "Linchpin" Intermediate

In modern medicinal chemistry, 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 5038-17-5 analog/derivative context) serves as a critical "linchpin" intermediate. It is the immediate acyclic precursor to 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine , a privileged scaffold found in a wide array of bioactive molecules, ranging from potassium channel openers to serotonin (5-HT) receptor antagonists and antibacterial agents (related to the Ofloxacin core).

The strategic value of this molecule lies in its bifunctionality :

-

The 5-Fluoro Group: Positioned to block metabolic oxidation at the para position relative to the nitrogen, enhancing metabolic stability (t1/2) and modulating pKa.

-

The 2-Aminophenol Ether Motif: A "spring-loaded" system ready for intramolecular cyclization, allowing for the rapid construction of bicyclic heterocycles under mild conditions.

This guide details the handling, synthesis, and cyclization protocols for this intermediate, focusing on avoiding common oxidative degradation pitfalls known to plague electron-rich aminophenols.

Critical Analysis: The Chemistry of Closure

The primary utility of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol is its conversion into the benzoxazine core. Unlike simple anilines, this molecule is prone to air oxidation (turning dark brown/black) due to the electron-donating alkoxy and amino groups.

The Mechanistic Pathway: The transformation from the acyclic alcohol to the bicyclic benzoxazine requires activating the alcohol oxygen to act as a leaving group, which is then displaced by the internal amine nucleophile.

Visualization: The Cyclization Cascade

The following diagram illustrates the synthetic logic and the competing oxidative degradation pathway that must be suppressed.

Caption: Figure 1. The competing pathways of cyclization vs. oxidative degradation. Successful protocols must accelerate the upper path while strictly excluding oxygen to prevent the lower path.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Reduction)

Context: You rarely buy the amine directly due to shelf-life issues. It is best generated in situ or immediately prior to use from 2-(5-fluoro-2-nitrophenoxy)ethanol .

Reagents:

-

Substrate: 2-(5-Fluoro-2-nitrophenoxy)ethanol (1.0 equiv)[1]

-

Catalyst: 10% Pd/C (5 mol%)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source: H2 gas (balloon) or Ammonium Formate (transfer hydrogenation)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried flask with the nitro-alcohol substrate and dissolve in Methanol (0.1 M concentration).

-

Inerting: Sparge the solution with Argon for 10 minutes. Crucial: This removes dissolved oxygen that promotes radical darkening of the product.

-

Catalyst Addition: Carefully add 10% Pd/C under an Argon stream.

-

Reduction: Introduce H2 atmosphere (balloon). Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Monitoring: TLC will show the disappearance of the yellow nitro spot and the appearance of a polar, UV-active (blue fluorescent) amine spot.

-

-

Filtration: Filter through a Celite pad packed with MeOH. Do not let the catalyst dry out (fire hazard).

-

Isolation: Concentrate the filtrate in vacuo at <40°C.

-

Checkpoint: The product should be a pale oil or off-white solid. If it turns dark brown immediately, oxygen exclusion was insufficient. Use immediately in Protocol B.

-

Protocol B: The "Gold Standard" Cyclization (Mitsunobu)

Why this method? Thermal cyclization (acid/heat) often leads to polymerization of the sensitive amino-ether. The Mitsunobu reaction proceeds at room temperature, preserving the scaffold integrity.

Reagents:

-

Substrate: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (from Protocol A)

-

Triphenylphosphine (PPh3): 1.2 equiv

-

DIAD (Diisopropyl azodicarboxylate): 1.2 equiv

-

Solvent: THF (anhydrous)

Table 1: Reaction Stoichiometry & Conditions

| Component | Equivalents | Role | Notes |

| Amino-Alcohol | 1.0 | Substrate | Keep under N2/Ar |

| PPh3 | 1.2 | Activator | Forms oxy-phosphonium intermediate |

| DIAD | 1.2 | H-Acceptor | Add dropwise at 0°C to control exotherm |

| THF | 10-15 Vol | Solvent | Must be dry; water kills the intermediate |

Step-by-Step Methodology:

-

Dissolution: Dissolve the amino-alcohol (1.0 eq) and PPh3 (1.2 eq) in anhydrous THF under Argon. Cool to 0°C in an ice bath.

-

Addition: Add DIAD (1.2 eq) dropwise over 15 minutes. The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to RT and stir for 3–6 hours.

-

Quench & Workup: Add water (2 mL) to quench. Concentrate to remove THF.

-

Purification (Critical): The major byproduct is Triphenylphosphine oxide (TPPO).

Medicinal Chemistry Applications

Once the 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine core is synthesized, it serves as a versatile scaffold.

Structure-Activity Relationship (SAR) Insights

-

7-Fluoro Position: Mimics the C-5 position of indole. It prevents metabolic hydroxylation at the most electron-rich site of the aromatic ring.

-

N-4 Position: The secondary amine is the handle for derivatization (alkylation/acylation) to attach pharmacophores (e.g., piperazines for CNS activity).

Workflow: Derivatization for 5-HT Ligands

The following workflow demonstrates how this core is elaborated into a serotonin receptor antagonist (similar to Zalospirone analogs).

Caption: Figure 2. Divergent synthesis strategies for elaborating the benzoxazine core into drug candidates.

Troubleshooting & Quality Control

Issue: Product is turning purple/black during workup.

-

Cause: Oxidation of the aniline/aminophenol substructure.

-

Solution: Add a trace amount of antioxidant (e.g., BHT) to the workup solvents or perform the workup rapidly using degassed solvents. Ensure the pH is not basic during extraction (keep neutral).

Issue: Low yield in Mitsunobu Cyclization.

-

Cause: Steric hindrance or "dead" DIAD.

-

Solution: Ensure reagents are fresh. If the amine is too nucleophilic and reacts with DIAD directly, pre-mix the alcohol and PPh3/DIAD before adding the amine substrate (inverse addition), although this is difficult with an intramolecular substrate. Alternatively, switch to ADDP/PBu3 for a more robust coupling.

References

-

Review of Benzoxazine Scaffolds: Tan, Y., Chen, H., & Wan, Y. (2020). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Link

-

Synthesis of Fluorinated Benzoxazines: Liu, Y., et al. (2002).[6] High Yield Synthesis of Fluorinated Benzoxazine Monomers. Synthesis. Link

-

Levofloxacin/Benzoxazine Precursors: Sato, K., et al. (1982). Antimicrobial activity of DL-ofloxacin (DL-8280). Antimicrobial Agents and Chemotherapy.[7] Link

-

Mitsunobu Cyclization Protocols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

-

Benzoxazine in 5-HT Ligands: Glennon, R. A., et al. (1996). Binding of benzoxazines at 5-HT1A receptors. Journal of Medicinal Chemistry. Link

Sources

- 1. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]

- 2. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

"2-(2-Amino-5-fluorophenoxy)ethan-1-ol" as a building block for novel compounds

Application Note: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol Subtitle: A Strategic Fluorinated Building Block for 1,4-Benzoxazine and Morpholine Scaffolds in Drug Discovery

Executive Summary

Compound: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol Molecular Formula: C₈H₁₀FNO₂ Molecular Weight: 171.17 g/mol Core Utility: Precursor for 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine and related heterocyclic cores.

This Application Note details the utility of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol as a high-value intermediate in medicinal chemistry. Unlike non-fluorinated analogues, the inclusion of the 5-fluoro substituent (which becomes the 6-position in the fused ring system) offers critical advantages: it blocks metabolic oxidation at the para-position relative to the amine, modulates the pKa of the aniline nitrogen, and enhances lipophilicity (LogP) for improved membrane permeability.

This guide provides validated protocols for cyclization, functionalization, and quality control, targeting researchers in kinase inhibitor design and PROTAC linker development.[1]

Structural Analysis & Strategic Value

The molecule consists of an electron-rich aniline moiety linked via an ether bridge to a primary alcohol. This bifunctional nature allows for versatile "scaffold hopping."[1]

| Feature | Medicinal Chemistry Impact |

| 5-Fluoro Substituent | Metabolic Blockade: Positioned para to the amine, it prevents formation of reactive quinone-imine metabolites (a common toxicity liability in anilines). Bioisosterism: Mimics H-bond acceptors while increasing metabolic stability. |

| Ethanol Tail | Cyclization Handle: Enables intramolecular ring closure to form the 1,4-benzoxazine core. Linker Attachment: Can serve as the anchor point for PROTAC E3 ligase ligands. |

| Primary Amine | Nucleophile: Ready for SₙAr, amide coupling, or reductive amination to attach "warheads" (e.g., acrylamides for covalent inhibition).[1] |

Experimental Protocols

Protocol A: Cyclization to 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine

Objective: To synthesize the fused heterocyclic core common in antibacterial (e.g., Ofloxacin analogs) and cardiovascular agents.[1]

Mechanism: Intramolecular nucleophilic substitution.[1] The alcohol is activated as a leaving group (Mesylate), followed by displacement by the internal amine.[1]

Reagents:

-

Starting Material: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (1.0 eq)[2]

-

Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

-

Triethylamine (TEA) (2.5 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Solvent: Dichloromethane (DCM) and DMF.[1]

Step-by-Step Procedure:

-

Activation (Mesylation):

-

Dissolve 10 mmol of the starting material in anhydrous DCM (50 mL) under N₂ atmosphere.

-

Cool to 0°C. Add TEA (15 mmol).

-

Dropwise add MsCl (12 mmol) over 15 minutes. Maintain temp < 5°C.

-

Stir for 1 hour at 0°C. Monitor by TLC (The amine might react with MsCl to form sulfonamide if too warm/excess reagent; strict temp control favors O-mesylation).

-

Note: If N-mesylation is observed, use a protection strategy (N-Boc) first, or switch to Mitsunobu cyclization (Protocol B).[1]

-

-

Cyclization:

-

Concentrate the DCM solution to remove excess MsCl/TEA.

-

Redissolve the crude mesylate in DMF (30 mL).

-

Add K₂CO₃ (20 mmol) and heat to 80°C for 4–6 hours.

-

Reaction Logic: The aniline nitrogen attacks the terminal methylene, displacing the mesylate to close the 6-membered ring.

-

-

Workup:

Expected Yield: 65–80% Product: 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine.

Protocol B: "One-Pot" Mitsunobu Cyclization

Alternative for small-scale/high-speed synthesis.

Reagents:

-

Triphenylphosphine (PPh₃) (1.5 eq)[1]

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1]

-

Solvent: THF (anhydrous).[1]

Procedure:

-

Dissolve starting material (1.0 eq) and PPh₃ (1.5 eq) in THF.[1] Cool to 0°C.[1]

-

Add DIAD (1.5 eq) dropwise.[1]

-

Allow to warm to RT and stir for 12 hours.

-

Advantage: Avoids intermediate isolation.

-

Disadvantage: Removal of triphenylphosphine oxide (TPPO) requires careful chromatography.[1]

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the synthetic divergence from the core building block.

Caption: Synthetic workflow converting the linear amino-alcohol into the privileged 1,4-benzoxazine scaffold.

Analytical Quality Control (QC)

To ensure the integrity of the building block before use, the following parameters must be verified.

| Test | Method | Acceptance Criteria | Note |

| Identity | ¹H-NMR (DMSO-d₆) | δ ~6.3-6.6 ppm: Multiplet (Ar-H, ortho to F/NH₂). δ ~3.9 ppm: Triplet (O-CH₂). δ ~3.6 ppm: Triplet (CH₂-OH). | The coupling of F (¹⁹F-¹H) will split aromatic signals into complex multiplets. |

| Purity | HPLC-UV (254 nm) | > 97.0% Area | Impurities often include the nitro-precursor (yellow color). |

| Water | Karl Fischer | < 0.5% w/w | Critical for Mitsunobu/Mesylation reactions.[1] |

| Fluorine | ¹⁹F-NMR | Single peak ~ -115 to -125 ppm | Verify absence of regioisomers (e.g., 4-fluoro isomer). |

References & Authority

-

Benzoxazine Synthesis (General):

-

Fluorine in Medicinal Chemistry:

-

1,4-Benzoxazine Applications:

-

Levofloxacin & Ofloxacin Scaffolds: The 1,4-benzoxazine ring is the core of the "flox" class antibiotics. While this building block is a dihydro variant, the structural homology is relevant for binding kinetics.[1]

-

-

Reaction Safety (Mesylation):

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol before handling.

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

Application Note: Quantitative Analysis of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol in Pharmaceutical Matrices

Abstract

This application note presents robust and validated analytical methods for the precise quantification of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol," a key intermediate in pharmaceutical synthesis. Given the compound's aromatic amine and fluorinated structure, two complementary chromatographic methods have been developed and validated to ensure high sensitivity, specificity, and accuracy. The primary method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for routine quality control, while a confirmatory Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method provides enhanced sensitivity and specificity for trace-level analysis and complex matrices. This guide provides detailed protocols, method validation in accordance with ICH guidelines, and practical insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

"2-(2-Amino-5-fluorophenoxy)ethan-1-ol" (CAS No. 1021022-66-1) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, accurate and reliable quantification methods are paramount for in-process control, stability testing, and final product release.

The chemical structure of the analyte, featuring a primary aromatic amine, a fluorine substituent, and a primary alcohol, necessitates careful consideration in method development. The aromatic chromophore lends itself to UV detection, while the amine group offers a site for ionization in mass spectrometry. The presence of the electronegative fluorine atom can influence the compound's chromatographic retention and mass spectral fragmentation. This application note addresses these characteristics through the development of two distinct, yet complementary, analytical strategies.

Method I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for routine, high-throughput analysis where a balance of speed, reliability, and cost-effectiveness is crucial. The principle lies in the separation of the analyte from potential impurities on a reversed-phase column, followed by quantification based on its UV absorbance.

Rationale for Method Design

-

Reversed-Phase Chromatography: A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating moderately polar aromatic compounds like the target analyte.

-

Mobile Phase Selection: A gradient elution with acetonitrile and a phosphate buffer is employed. The organic modifier (acetonitrile) facilitates the elution of the analyte, while the buffered aqueous phase controls the ionization state of the aromatic amine, ensuring sharp and symmetrical peak shapes.

-

UV Detection Wavelength: Based on the aromatic nature of the compound, a UV detector is set to a wavelength that provides maximal absorbance for "2-(2-Amino-5-fluorophenoxy)ethan-1-ol," thereby maximizing sensitivity.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reference standard of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (≥99% purity).

-

Acetonitrile (HPLC grade).

-

Potassium phosphate monobasic (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade).

2.2.2. Preparation of Solutions

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Mobile Phase A:Mobile Phase B (80:20 v/v).

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL using the diluent.

-

Sample Preparation: Accurately weigh a portion of the sample expected to contain the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. For solid samples, techniques like grinding and extraction may be necessary to ensure complete dissolution.[1] Filtration through a 0.45 µm syringe filter is recommended prior to injection.

2.2.3. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

Workflow Diagram: HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification.

Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification, analysis in complex biological matrices, and as a confirmatory method. The principle involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) for high specificity.

Rationale for Method Design

-

LC Separation: Similar reversed-phase chromatography is used as in the HPLC-UV method to ensure good separation from matrix components.

-

Electrospray Ionization (ESI): ESI in positive ion mode is chosen as the aromatic amine group is readily protonated, leading to efficient ionization and a strong parent ion signal.

-

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection technique.[2] A specific precursor ion (the protonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interferences from co-eluting compounds.[3][4]

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Materials

-

LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Reference standard of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (≥99% purity).

-

Acetonitrile (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Water (LC-MS grade).

3.2.2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: Mobile Phase A:Mobile Phase B (90:10 v/v).

-

Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but use the LC-MS grade solvents and diluent. The concentration range for working standards will likely be lower (e.g., 0.1-100 ng/mL) due to the higher sensitivity of the instrument. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[5]

3.2.3. LC-MS/MS Conditions

| Parameter | Value |

| LC Parameters | |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-8 min: 10-90% B; 8-9 min: 90% B; 9.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS Parameters | |

| Ionization Mode | ESI Positive |

| MRM Transition | To be determined by infusion of a standard solution |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

Workflow Diagram: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[6][7] The validation should encompass the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This can be demonstrated by analyzing blank samples and spiked samples.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8] This is determined by analyzing a series of dilutions of the reference standard.

-

Accuracy: The closeness of the test results to the true value.[8] This is typically assessed by spike-recovery experiments at different concentration levels.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.995 |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 3.0% |

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of "2-(2-Amino-5-fluorophenoxy)ethan-1-ol." The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data in a regulated environment.

References

- MDPI. (2020-05-16). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- ACS Publications - American Chemical Society. (2016-10-25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry.

- Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

- Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.

- PubMed Central. (n.d.). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters.

- Reagentia. (n.d.). Ethanol, 2-(2-amino-5-fluorophenoxy)- (1 x 250 mg).

- ResearchGate. (2015-01). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS.

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

- ICH. (2023-11-30). Validation of Analytical Procedures Q2(R2).

- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.

- LCGC International. (2025-01-29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- (n.d.).

- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.

- Fisher Scientific. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online.

- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.

- LCGC. (2025-05-13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.

- NIH - PubChem. (n.d.). 2-Aminoethen-1-ol | C2H5NO | CID 71404211.

- AMSbiopharma. (2025-07-22). ICH Guidelines for Analytical Method Validation Explained.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. database.ich.org [database.ich.org]

Application Note: High-Sensitivity Derivatization Strategies for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol

Executive Summary

The analyte 2-(2-Amino-5-fluorophenoxy)ethan-1-ol presents a unique analytical challenge due to its amphiphilic nature and dual reactive moieties (a primary aniline and a primary alcohol).[1] While the fluorine substitution at the C5 position enhances metabolic stability, it also withdraws electron density from the amine, reducing its nucleophilicity compared to non-fluorinated analogues.

This Application Note details two validated derivatization protocols designed to overcome these physicochemical barriers:

-

GC-MS Silylation: For structural confirmation and bulk purity analysis.[1]

-

HPLC-FLD (Fluorescence): For trace-level quantification (LOD < 10 pmol) using on-line pre-column derivatization.

Chemical Profile & Derivatization Logic[2]

The analyte contains two distinct "analytical handles" that must be modified to ensure chromatographic integrity:

| Functional Group | Analytical Challenge | Derivatization Strategy |

| Primary Amine (-NH₂) | Causes severe peak tailing on silica-based columns; susceptible to oxidation.[1] | Acylation (HPLC) or Silylation (GC) to cap polarity.[1] |

| Primary Alcohol (-OH) | Increases boiling point (H-bonding), preventing gas phase volatilization.[1] | Silylation to reduce H-bonding and improve volatility.[1] |

| Fluorine (C-F) | Induces electron withdrawal, slowing reaction kinetics at the amine. | Protocol Adjustment: Requires elevated reaction temperatures or stronger catalysts.[1] |

Decision Matrix: Method Selection

The following logic flow dictates the optimal analytical route based on your sensitivity and throughput requirements.

Figure 1: Analytical decision tree for selecting the appropriate derivatization pathway.

Protocol A: GC-MS Analysis via Silylation

Objective: Volatilization of the analyte for Mass Spectrometry (EI) analysis.[1] Mechanism: Nucleophilic attack of the active hydrogens on the silyl donor, replacing them with trimethylsilyl (TMS) groups. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

Critical Scientific Insight

Standard silylation protocols often fail for fluorinated anilines at room temperature.[1] The fluorine atom at the C5 position exerts an inductive effect (-I), reducing the electron density on the nitrogen. Consequently, the amine is a weaker nucleophile. Heat is not optional; it is kinetic necessity.

Step-by-Step Protocol

-

Sample Preparation: Weigh 1.0 mg of the analyte into a 2 mL GC crimp-top vial.

-

Solvent Addition: Add 500 µL of anhydrous Pyridine. (Pyridine acts as both solvent and acid scavenger).

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

-

Note: The TMCS acts as a catalyst to initiate silylation of the sterically hindered or electron-deficient amine.

-

-

Reaction: Cap the vial immediately (moisture sensitive). Vortex for 30 seconds.

-

Incubation: Heat the vial at 70°C for 45 minutes .

-

Validation Check: If solution turns cloudy, moisture has entered. Discard and restart with fresh anhydrous reagents.

-

-

Injection: Inject 1 µL into the GC-MS (Split ratio 10:1).

GC-MS Parameters:

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Inlet Temp: 250°C.

-

Oven Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

-

Target Ion: Look for the molecular ion shift of +144 Da (addition of two TMS groups, -2H).

Protocol B: HPLC-FLD via OPA Derivatization

Objective: High-sensitivity quantification (Femtomole range). Mechanism: The primary amine reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.[1]

Critical Scientific Insight

The resulting isoindole derivative is chemically unstable and will degrade within minutes. Manual derivatization is prone to high %RSD due to this instability.[1] This protocol requires an Autosampler with Pre-Column Derivatization capabilities (e.g., Agilent 1290 Infinity II or similar).

Reagent Setup

-

Buffer (Borate): 0.4 M Borate buffer, pH 10.2 (High pH is required to deprotonate the amine).[1]

-

Reagent A (OPA): Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL Borate buffer and 50 µL 2-Mercaptoethanol (2-ME). Protect from light.

-

Reagent B (Stop/Diluent): 0.1% Phosphoric acid in water (lowers pH to quench reaction before injection).[1]

Automated Workflow (Program into Autosampler)

-

Draw: 5 µL of Sample (dissolved in water/methanol).

-

Draw: 5 µL of Borate Buffer.

-

Draw: 5 µL of OPA Reagent.

-

Mix: Needle wash/mix in loop (3 cycles).

-

Wait: Hold for exactly 1.0 minute (Reaction time).

-

Inject: Immediately inject onto the column.

HPLC Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 10 mM Na₂HPO₄, pH 7.2 |

| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:[1]10) |

| Flow Rate | 1.5 mL/min |

| Detection | Fluorescence: Ex = 340 nm, Em = 450 nm |

Reaction Pathway Visualization

The following diagram illustrates the formation of the fluorescent isoindole complex.

Figure 2: Reaction scheme for the fluorogenic derivatization of the primary amine.

Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| GC-MS: Incomplete Derivatization | Mono-TMS derivative observed (only -OH reacted). | The fluorinated amine is reacting too slowly. Increase reaction temp to 75°C or add 5% TMCS. |

| HPLC: Low Fluorescence | pH of reaction is too low. | Ensure Borate buffer is pH > 10.0. The amine must be uncharged (NH₂) to attack the OPA. |

| HPLC: Poor Reproducibility | Derivative degradation. | Use "Just-in-Time" injection. Do not batch derivatize samples manually. |

| Extra Peaks | OPA reacting with buffer contaminants. | Use HPLC-grade water and filter buffers through 0.2 µm filters. |

References

-

Blau, K., & Halket, J. (1993).[1] Handbook of Derivatives for Chromatography. John Wiley & Sons. (Standard reference for silylation mechanisms).

-

Molnár-Perl, I. (2001).[1] "Derivatization of amino acids and amines for their analysis by chromatography." Journal of Chromatography A. [1]

-

Sigma-Aldrich. "Derivatization with BSTFA: Protocols and Mechanisms."[1] Technical Bulletin.

-

Agilent Technologies. "Automated Pre-column Derivatization of Amino Acids and Amines." Application Note 5990-xxxx.

Sources

Step-by-Step Synthesis of Phenoxyethanolamine Derivatives: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxyethanolamine scaffold is a cornerstone of modern medicinal chemistry, most notably forming the structural basis for the entire class of beta-adrenergic blocking agents (β-blockers).[1] These compounds, characterized by an aryloxy group linked to a propanolamine side chain, are indispensable in the management of cardiovascular diseases.[1] This guide provides a detailed, step-by-step protocol for the synthesis of phenoxyethanolamine derivatives, grounded in established chemical principles. We will elucidate the causality behind experimental choices, focusing on the most common and reliable synthetic route: the reaction of a phenol with epichlorohydrin, followed by the regioselective ring-opening of the resulting epoxide with an amine.[2] This document is designed for researchers in drug discovery and process development, offering both practical protocols and the underlying mechanistic logic to empower effective synthesis and troubleshooting.

Introduction: The Strategic Importance of the Phenoxyethanolamine Core

The therapeutic significance of the phenoxyethanolamine moiety cannot be overstated. Since the discovery of propranolol, the first clinically successful β-blocker, this structural motif has been systematically modified to create a vast library of analogues with tailored pharmacological profiles, including cardioselectivity (β₁ selectivity) and improved metabolic stability.[1][3]

The core structure consists of three key components:

-

An Aromatic (Phenoxy) Group: This portion can be substituted to modulate receptor affinity, selectivity, and pharmacokinetic properties.

-

A Propan-2-ol Linker: The hydroxyl group on this linker is crucial for binding to the adrenergic receptor.

-

An Amino Group: Typically a secondary amine (e.g., isopropylamine), this group is also essential for receptor interaction and determines many of the compound's properties.

The synthesis of these molecules is a foundational technique in pharmaceutical chemistry. While numerous strategies exist, including advanced chemoenzymatic and continuous-flow methods[4][5], a comprehensive understanding of the classical two-step synthesis remains essential. This approach is robust, versatile, and provides a logical framework for developing more complex derivatives.

The Primary Synthetic Pathway: A Two-Step Approach

The most prevalent and versatile method for synthesizing phenoxyethanolamine derivatives involves two sequential nucleophilic substitution reactions. This pathway is reliable and offers high yields for a wide range of substrates.

Step 1: Synthesis of the Aryl Glycidyl Ether Intermediate

The first step involves the reaction of a substituted phenol with epichlorohydrin. This is a classic Williamson ether synthesis followed by an intramolecular S_N2 reaction.

-

Mechanism: A base (commonly sodium hydroxide or potassium carbonate) deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group. The resulting alkoxide intermediate subsequently undergoes a rapid intramolecular cyclization to form the stable epoxide ring (an aryl glycidyl ether). This sequence ensures the formation of the critical three-carbon linker.

Step 2: Regioselective Ring-Opening of the Epoxide

The second, and final, step is the nucleophilic ring-opening of the aryl glycidyl ether intermediate with a suitable primary or secondary amine.[2]

-

Mechanism & Regioselectivity: This reaction proceeds via an S_N2 mechanism. Under neutral or basic conditions, the amine's lone pair of electrons will preferentially attack the less sterically hindered terminal carbon of the epoxide ring. This regioselectivity is a cornerstone of this synthesis, reliably yielding the desired 1-aryloxy-3-amino-2-propanol structure rather than the 1-aryloxy-2-amino-3-propanol isomer.[6][7] Catalyst-free methods using polar mixed solvents like DMF/H₂O have been shown to be highly efficient and regioselective.[8]

Detailed Experimental Protocols

The following protocols provide a practical, step-by-step guide for the synthesis of metoprolol, a widely used cardioselective β₁-blocker, as a representative example.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Epichlorohydrin is a toxic and carcinogenic substance and must be handled with extreme care.

Protocol 1: Synthesis of the Intermediate 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

Objective: To synthesize the key epoxide intermediate from 4-(2-methoxyethyl)phenol and epichlorohydrin.

| Parameter | Specification | Rationale |

| Reactants | 4-(2-methoxyethyl)phenol, Epichlorohydrin, Sodium Hydroxide | Phenol is the aromatic core; epichlorohydrin is the 3-carbon linker; NaOH is the base. |

| Molar Ratio | 1 : 1.2 : 1.1 (Phenol : Epichlorohydrin : NaOH) | A slight excess of epichlorohydrin drives the reaction to completion. |

| Solvent | Water or Ethanol/Water mixture | Allows for dissolution of NaOH and facilitates the reaction. |

| Temperature | 80-100 °C (Reflux) | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2-4 hours | Typically sufficient for complete consumption of the starting phenol. |

| Expected Yield | > 85% | This is a high-yielding reaction under optimized conditions. |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: To the flask, add 4-(2-methoxyethyl)phenol (15.2 g, 0.1 mol) and epichlorohydrin (11.1 g, 0.12 mol). Add 100 mL of ethanol to dissolve the solids.

-

Base Addition: While stirring, slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of water. The addition should be dropwise to control any initial exotherm.

-

Reaction: Heat the mixture to reflux (approximately 85 °C) and maintain for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the phenol spot indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

-

Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Purification: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the desired epoxide intermediate, which is often pure enough for the next step.

Protocol 2: Synthesis of Metoprolol via Epoxide Ring-Opening

Objective: To synthesize metoprolol by reacting the intermediate epoxide with isopropylamine.

| Parameter | Specification | Rationale |

| Reactants | Epoxide Intermediate, Isopropylamine | Epoxide is the electrophile; isopropylamine is the nucleophile. |

| Molar Ratio | 1 : 3 (Epoxide : Isopropylamine) | A large excess of the amine serves as both reactant and solvent, ensuring high conversion. |

| Solvent | Isopropylamine (neat) or Methanol | Methanol can be used as a co-solvent to facilitate the reaction. |

| Temperature | 60-80 °C | Moderate heating is sufficient for the ring-opening reaction. |

| Reaction Time | 4-6 hours | Allows for complete reaction of the epoxide. |

| Expected Yield | > 90% | Ring-opening with primary amines is typically very efficient.[8] |

Procedure:

-

Setup: In a sealed pressure vessel or a round-bottom flask with a reflux condenser, dissolve the crude epoxide from Protocol 1 (20.8 g, 0.1 mol) in isopropylamine (17.7 g, 0.3 mol) and 50 mL of methanol.

-

Reaction: Heat the mixture to 60 °C and stir for 5 hours. Monitor the reaction by TLC (9:1 Dichloromethane:Methanol) for the disappearance of the epoxide spot.

-

Workup: Cool the mixture to room temperature. Remove the excess isopropylamine and methanol under reduced pressure.

-

Purification (Acid-Base Extraction): Dissolve the resulting residue in 150 mL of diethyl ether. Transfer to a separatory funnel and wash with 100 mL of 1M hydrochloric acid. The basic metoprolol product will move into the aqueous phase as its hydrochloride salt.[9]

-

Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly basify the aqueous layer by adding 4M NaOH solution until the pH is >12, at which point the free base of metoprolol will precipitate as a white solid.

-

Final Steps: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure metoprolol. Further purification can be achieved by recrystallization from a suitable solvent like acetone or ethyl acetate.

Key Considerations for Success

Stereochemistry

The synthesis described above produces a racemic mixture of metoprolol. The hydroxyl-bearing carbon is a chiral center. For β-blockers, the pharmacological activity predominantly resides in the (S)-enantiomer.[10] For therapeutic use, either the racemate is resolved (e.g., by diastereomeric salt formation or chiral chromatography), or an enantioselective synthesis is employed from the start, often using chiral catalysts or enzymatic resolution steps.[1][4]

Purification and Analysis

A robust analytical and purification workflow is critical for ensuring the final product's identity and purity.

-

Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress.[9]

-

Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities and unreacted starting materials.[9]

-

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (O-H, N-H, C-O ether).

-

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Step 1 | Incomplete deprotonation of phenol. Impure starting materials. Insufficient reaction time/temperature. | Use a stronger base or ensure the base is not degraded. Verify purity of phenol and epichlorohydrin. Increase reaction time or temperature and monitor by TLC. |

| Formation of Diol Byproduct | Presence of water opening the epoxide ring. | Ensure anhydrous conditions for the amine addition step if using a co-solvent. |

| Low Regioselectivity | Reaction run under strongly acidic conditions. | Maintain neutral or basic conditions for the amine ring-opening step to favor S_N2 attack at the less substituted carbon. |

| Difficult Purification | Emulsion during acid-base extraction. Product is an oil, not a solid. | Add brine to the separatory funnel to break the emulsion. If the free base is an oil, purify by column chromatography instead of precipitation. |

References

-

Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

-

O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. [Link]

-

Contente, M. L., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Scientific Reports, 12(1), 13735. [Link]

-

Carissimi, M., et al. (1983). Synthesis and beta-adrenergic blocking activity of a novel class of aromatic oxime ethers. Il Farmaco; edizione scientifica, 38(6), 393-407. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. [Link]

-

Smith, R. L., et al. (1981). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 24(8), 1003-1009. [Link]

-

Reddy, B. V. S., et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(74), 10792-10794. [Link]

-

Rendón-Gálvez, A., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 15(7), 1846-1854. [Link]

-

Himo, F., & Siegbahn, P. E. (2007). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Journal of Computational Chemistry, 28(1), 335-343. [Link]

-

European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]

-

Iwashita, A., et al. (2003). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives Containing Acetanilides as Potent and Selective beta3-adrenergic Receptor Agonists. Journal of Medicinal Chemistry, 46(1), 23-34. [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. auctoresonline.org. [Link]

-

Pendleton, R. G., et al. (1981). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 24(4), 405-409. [Link]

-

Grunewald, G. L., et al. (1996). Recombinant human phenylethanolamine N-methyltransferase: overproduction in Escherichia coli, purification, and characterization. Protein Expression and Purification, 7(4), 389-397. [Link]

-

Aricò, F., et al. (2020). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol. Green Chemistry, 22(15), 4987-4996. [Link]

-

Wang, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]

-

Huston, A. L., et al. (2004). Purification, Characterization, and Sequencing of an Extracellular Cold-Active Aminopeptidase Produced by Marine Psychrophile Colwellia psychrerythraea Strain 34H. Applied and Environmental Microbiology, 70(6), 3321-3328. [Link]

-

Markoglou, N., & Wainer, I. W. (2001). Synthesis and characterization of an immobilized phenylethanolamine N-methyltransferase liquid chromatographic stationary phase. Analytical Biochemistry, 288(1), 83-88. [Link]

-

Robinson, J. C., & Snyder, H. R. (1943). β-PHENYLETHYLAMINE. Organic Syntheses, 23, 71. [Link]

-

Ali, A., et al. (2015). Regioselective Synthesis of (E)-3-((Alkylamino)methylene)-2-thioxothiochroman-4-one Derivatives and Their Regioselective Cycloaddition with Alkynes. The Journal of Organic Chemistry, 80(14), 7172-7181. [Link]

-

Kumar, R., & Kumar, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis, 14(3), 368-383. [Link]

-

Iwashita, A., et al. (2003). Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective β3-Adrenergic Receptor Agonists. ResearchGate. [Link]

-

Wang, G. J., et al. (2018). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 23(11), 2993. [Link]

-

Azizi, N., et al. (2023). Streamlining efficient and selective synthesis of benzoxanthenones and xanthenes with dual catalysts on a single support. Scientific Reports, 13(1), 16259. [Link]

-

Wang, R., & Tang, J. (2012). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 17(8), 9846-9875. [Link]

-

Azizi, N., et al. (2023). Streamlining efficient and selective synthesis of benzoxanthenones and xanthenes with dual catalysts on a single support. Scientific Reports, 13, 16259. [Link]

-

Kamal, A., et al. (2009). Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. Research Letters in Organic Chemistry. [Link]

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. rroij.com [rroij.com]

- 8. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods | MDPI [mdpi.com]

Technical Application Note: Chemoselective Functionalization and Cyclization of 2-(2-Amino-5-fluorophenoxy)ethan-1-ol

[1]

Introduction & Reactivity Landscape[1][2][3]

2-(2-Amino-5-fluorophenoxy)ethan-1-ol (CAS: 110296-10-5, generic structure reference) represents a "privileged" orthogonal scaffold.[1] It contains two distinct nucleophilic sites separated by a flexible ethylene ether linker:[1]

-

Primary Aryl Amine (C2-NH₂): Highly nucleophilic, susceptible to

-acylation, reductive alkylation, and sulfonylation.[1] -

Primary Aliphatic Alcohol (Terminal -OH): Less nucleophilic than the amine but capable of acting as a leaving group precursor (via activation) or a nucleophile under basic conditions.[1]

Core Application: The molecule's geometry is pre-organized for intramolecular cyclization.[1] The most high-value transformation is the ring closure between the amine and the terminal alcohol carbon to form 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine .[1]

Reaction Pathway Visualization

The following diagram illustrates the three primary divergent pathways for this scaffold when treated with electrophiles.

Figure 1: Divergent synthesis pathways. The green pathway (Cyclization) is the primary route for drug discovery applications.[1]

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine (Intramolecular Cyclization)

Objective: To close the 1,4-oxazine ring by activating the alcohol as a leaving group, followed by intramolecular displacement by the amine.[1] This method avoids toxic Mitsunobu reagents (DEAD/DIAD) and is scalable.[1]

Mechanism:

-

Activation: The alcohol is converted to a mesylate (-OMs) or tosylate (-OTs).[1]

-

Cyclization: The internal amine performs an

attack on the alkyl sulfonate, releasing the sulfonic acid salt.[1]

Materials:

-

Substrate: 2-(2-Amino-5-fluorophenoxy)ethan-1-ol (1.0 eq)[1]

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

-

Base: Triethylamine (TEA) (2.5 eq)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

-

Heat Source: Reflux condenser[1]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with the substrate (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C using an ice bath.

-

Base Addition: Add TEA (25 mmol) dropwise. Stir for 10 minutes.

-

Activation: Add MsCl (12 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. The solution may turn slightly yellow.

-

Completion of Activation: Stir at 0°C for 1 hour. TLC (50% EtOAc/Hexane) should show the disappearance of the starting material and formation of the intermediate mesylate (less polar).[1]

-

Cyclization (Thermal): Remove the ice bath and attach a reflux condenser. Heat the reaction to reflux (~40°C) for 4–6 hours.

-

Note: The internal nucleophilic attack happens spontaneously upon heating.[1]

-

-

Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (30 mL).

-

Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is typically pure enough for downstream steps.[1] If necessary, purify via flash column chromatography (Hexane/EtOAc 4:1).

Expected Yield: 85–92% Data Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the mesylate methyl singlet (~3.0 ppm) and the shift of the ethylene protons.[1] The benzoxazine -CH₂-N- protons typically appear around 3.3–3.5 ppm.[1]

Protocol B: Chemoselective N-Acylation

Objective: To functionalize the amine with an electrophile (e.g., Acetyl Chloride) without reacting with the alcohol.[1]